Cas no 671815-99-9 ((1R)-trans-4-N-Boc-1-aminoethylcyclohexanecarboxylic Acid (~90% R))
(1R)-trans-4-N-Boc-1-aminoethylcyclohexanecarboxylic Acid (~90% R) Chemical and Physical Properties
Names and Identifiers
-
- (1R)-trans-4-[N-Boc-1-aminoethyl]cyclohexanecarboxylic Acid
- 4-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]cyclohexane-1-carboxylic acid
- trans-4-[(R)-1-[(tert-Butyloxycarbonyl)amino]ethyl]cyclohexanecarboxylic Acid
- BCP13027
- F10025
- (1r,4r)-4-(1-((tert-butoxycarbonyl)amino)ethyl)cyclohexane-1-carboxylic acid
- 4beta-[1-[(tert-Butoxycarbonyl)amino]ethyl]cyclohexane-1alpha-carboxylic acid
- trans-4-[(R)-1-[(tert-Butyloxycarbonyl)amino]ethyl]cyclohexanecarboxylicAcid
- Cyclohexanecarboxylic acid, 4-[(1R)-1-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, trans-
- AKOS037649699
- 671815-99-9
- DTXSID30712366
- (1R)-trans-4-[N-Boc-1-aminoethyl]cyclohexanecarboxylic Acid (~90% R)
- 4-{(1R)-1-[(tert-Butoxycarbonyl)amino]ethyl}cyclohexane-1-carboxylic acid
- (1r,4r)-4-((r)-1-((tert-butoxycarbonyl)amino)ethyl)cyclohexane-1-carboxylic acid
- CS-M1623
- SCHEMBL25146188
- CS-13397
- SCHEMBL23611929
- WBB81599
- (1R)-trans-4-[N-Boc-1-aminoethyl]cyclohexanecarboxylic Acid (~90per cent R)
- N13297
- (1R)-TRANS-4-[N-BOC-1-AMINOETHYL]CYCLOHEXANECARBOXYLICACID
- (1R)-trans-4-N-Boc-1-aminoethylcyclohexanecarboxylic Acid (~90% R)
-
- MDL: MFCD16294319
- Inchi: 1S/C14H25NO4/c1-9(15-13(18)19-14(2,3)4)10-5-7-11(8-6-10)12(16)17/h9-11H,5-8H2,1-4H3,(H,15,18)(H,16,17)/t9-,10?,11?/m1/s1
- InChI Key: KLCGIONZGDCLMV-KPPDAEKUSA-N
- SMILES: OC(C1CCC([C@@H](C)NC(=O)OC(C)(C)C)CC1)=O
Computed Properties
- Exact Mass: 271.17800
- Monoisotopic Mass: 271.17835828g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 327
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 75.6
- XLogP3: 2.4
Experimental Properties
- Melting Point: 125-128°C
- PSA: 79.12000
- LogP: 2.99500
(1R)-trans-4-N-Boc-1-aminoethylcyclohexanecarboxylic Acid (~90% R) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R32400-100mg |
trans-4-[(R)-1-[(tert-Butyloxycarbonyl)amino]ethyl]cyclohexanecarboxylic acid |
671815-99-9 | 100mg |
¥5052.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R32400-250mg |
trans-4-[(R)-1-[(tert-Butyloxycarbonyl)amino]ethyl]cyclohexanecarboxylic acid |
671815-99-9 | 250mg |
¥10082.0 | 2021-09-08 | ||
| TRC | B618690-10mg |
(1R)-trans-4-[N-Boc-1-aminoethyl]cyclohexanecarboxylic Acid (~90% R) |
671815-99-9 | 10mg |
$ 201.00 | 2023-04-18 | ||
| TRC | B618690-100mg |
(1R)-trans-4-[N-Boc-1-aminoethyl]cyclohexanecarboxylic Acid (~90% R) |
671815-99-9 | 100mg |
$ 1596.00 | 2023-04-18 | ||
| ChemScence | CS-M1623-100mg |
Cyclohexanecarboxylic acid, 4-[(1R)-1-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, trans- |
671815-99-9 | 98.39% | 100mg |
$265.0 | 2022-04-26 | |
| Chemenu | CM452080-100mg |
(1R)-trans-4-[N-Boc-1-aminoethyl]cyclohexanecarboxylic Acid |
671815-99-9 | 95%+ | 100mg |
$331 | 2023-02-02 | |
| Chemenu | CM452080-250mg |
(1R)-trans-4-[N-Boc-1-aminoethyl]cyclohexanecarboxylic Acid |
671815-99-9 | 95%+ | 250mg |
$662 | 2023-02-02 | |
| Chemenu | CM452080-1g |
(1R)-trans-4-[N-Boc-1-aminoethyl]cyclohexanecarboxylic Acid |
671815-99-9 | 95%+ | 1g |
$1677 | 2023-02-02 | |
| eNovation Chemicals LLC | D543541-500mg |
(1R)-trans-4-[N-Boc-1-aMinoethyl]cyclohexanecarboxylic Acid |
671815-99-9 | 95% | 500mg |
$895 | 2024-05-24 | |
| eNovation Chemicals LLC | D543541-1g |
(1R)-trans-4-[N-Boc-1-aMinoethyl]cyclohexanecarboxylic Acid |
671815-99-9 | 95% | 1g |
$1250 | 2024-05-24 |
(1R)-trans-4-N-Boc-1-aminoethylcyclohexanecarboxylic Acid (~90% R) Related Literature
-
2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on (1R)-trans-4-N-Boc-1-aminoethylcyclohexanecarboxylic Acid (~90% R)
Introduction to (1R)-trans-4-N-Boc-1-aminoethylcyclohexanecarboxylic Acid (~90% R, CAS No. 671815-99-9)
Compound CAS No. 671815-99-9, specifically identified as (1R)-trans-4-N-Boc-1-aminoethylcyclohexanecarboxylic Acid (~90% R), represents a significant advancement in the realm of pharmaceutical chemistry and medicinal research. This compound, characterized by its high enantiomeric purity and structural complexity, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The presence of the Boc (tert-butoxycarbonyl) protecting group on the amino function enhances its stability and utility in synthetic protocols, making it a valuable intermediate in the synthesis of peptidomimetics and other bioactive molecules.
The structural motif of this compound, featuring a cyclohexane ring with an amine substituent at the 1-position and a carboxylic acid group at the 4-position, is reminiscent of natural products and pharmacophores found in various bioactive compounds. The trans configuration of the amine side chain contributes to its favorable physicochemical properties, including solubility and metabolic stability, which are critical factors in drug design. Recent studies have highlighted the importance of stereochemistry in modulating biological activity, and compounds like (1R)-trans-4-N-Boc-1-aminoethylcyclohexanecarboxylic Acid exemplify how precise stereocontrol can lead to enhanced pharmacological profiles.
In the context of modern drug discovery, this compound serves as a versatile building block for constructing complex molecular architectures. The Boc protection allows for selective deprotection under mild acidic conditions, facilitating sequential functionalization of both the amino and carboxylic acid groups. This flexibility is particularly advantageous in multi-step synthetic routes where orthogonal reactions are required to introduce diverse substituents without compromising the integrity of the core scaffold. Such synthetic strategies are increasingly employed in the design of targeted therapies for diseases ranging from cancer to neurological disorders.
Recent advancements in computational chemistry have further enhanced our ability to predict and optimize the properties of molecules like (1R)-trans-4-N-Boc-1-aminoethylcyclohexanecarboxylic Acid. Molecular modeling techniques have been instrumental in understanding how subtle changes in stereochemistry can influence binding affinity and selectivity for biological targets. For instance, studies have demonstrated that modifications to the cyclohexane ring can alter interactions with enzymes or receptors, thereby fine-tuning therapeutic efficacy. The high enantiomeric purity (>90% R) ensures that these interactions are predictable and consistent, reducing the likelihood of off-target effects.
The pharmaceutical industry has increasingly recognized the importance of chiral compounds in drug development. Enantiopure drugs often exhibit superior pharmacokinetic profiles compared to racemic mixtures, as they interact more selectively with biological systems. The synthesis of enantiomerically pure intermediates like (1R)-trans-4-N-Boc-1-aminoethylcyclohexanecarboxylic Acid is therefore a critical step in producing next-generation therapeutics. Advances in asymmetric catalysis have enabled more efficient and scalable methods for producing such compounds, reducing costs and improving accessibility for research applications.
Beyond its immediate utility as a synthetic intermediate, this compound has potential applications in materials science and biotechnology. The rigid cyclohexane core provides structural stability, making it suitable for designing polymers or functional materials with specific properties. Additionally, its amino group can be modified to incorporate various functionalities, enabling applications in bioconjugation techniques such as antibody-drug conjugates (ADCs). These conjugates are revolutionizing cancer treatment by delivering cytotoxic agents directly to tumor cells while minimizing systemic toxicity.
The role of computational tools in drug discovery cannot be overstated. Software platforms capable of predicting molecular properties allow researchers to rapidly screen large libraries of compounds for potential hits. Integrating experimental data with computational models has led to more efficient hit-to-lead optimization processes. For example, virtual screening combined with experimental validation has been successfully used to identify novel analogs of known drugs that exhibit improved efficacy or reduced side effects. Compounds like (1R)-trans-4-N-Boc-1-aminoethylcyclohexanecarboxylic Acid serve as valuable starting points for such endeavors.
In conclusion, (1R)-trans-4-N-Boc-1-aminoethylcyclohexanecarboxylic Acid (CAS No. 671815-99-9) represents a cornerstone compound in modern pharmaceutical research. Its unique structural features, high enantiomeric purity, and versatility make it an indispensable tool for synthetic chemists and medicinal chemists alike. As our understanding of biological systems continues to evolve, compounds like this will play an increasingly critical role in developing innovative therapies that address unmet medical needs worldwide.
671815-99-9 ((1R)-trans-4-N-Boc-1-aminoethylcyclohexanecarboxylic Acid (~90% R)) Related Products
- 153039-17-9(4-Boc-amino-2,2-dimethylbutyric acid)
- 78-44-4(Carisoprodol)
- 1676-90-0(Boc-Asp(OtBu)-OH)
- 162046-58-4(4-(t-Butoxycarbonyl)aminomethylcyclohexanecarboxylic Acid)
- 161601-29-2((1S,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid)
- 27687-14-5(trans-4-[(tert-butoxycarbonylamino)methyl]cyclohexanecarboxylic acid)
- 1685-33-2(Cbz-D-Valine)
- 132549-43-0(Boc-L-beta-Homoleucine)
- 130309-46-5(4-(tert-butoxy)carbonylcyclohexane-1-carboxylic acid)
- 405-39-0(Z-Lys(Z)-OH)